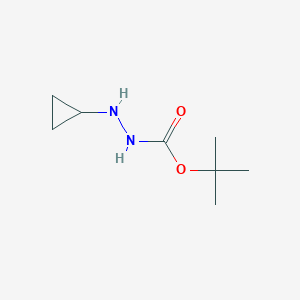![molecular formula C12H14FN3O B2791252 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2196444-68-3](/img/structure/B2791252.png)
1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPPP and is classified as a piperazine derivative. FPPP has been studied for its potential use in medicinal chemistry, particularly in the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of FPPP is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain. FPPP has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
FPPP has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood, motivation, and cognitive function. FPPP has also been shown to have anxiolytic and anti-depressant effects, making it a potential candidate for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPPP has several advantages and limitations for lab experiments. One of the advantages is that it has a high affinity for various receptors in the central nervous system, making it a potential candidate for the development of new drugs. However, the limitations of FPPP include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of FPPP. One potential direction is the development of new drugs for the treatment of various neurological disorders. Another potential direction is the study of FPPP's potential toxicity and the development of safer alternatives. Further research is also needed to fully understand the mechanism of action of FPPP and its potential applications in other fields of study.
Conclusion:
In conclusion, FPPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The synthesis method of FPPP involves the reaction of 3-fluoropyridine-2-amine with propargyl bromide in the presence of triethylamine. FPPP has been extensively studied for its potential applications in the development of new drugs for the treatment of various neurological disorders. FPPP has several advantages and limitations for lab experiments, and there are several future directions for the study of FPPP.
Métodos De Síntesis
The synthesis of FPPP involves the reaction of 3-fluoropyridine-2-amine with propargyl bromide in the presence of triethylamine. The resulting product is then reacted with piperazine in the presence of potassium carbonate to obtain 1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
FPPP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have a high affinity for various receptors in the central nervous system, including dopamine, serotonin, and norepinephrine receptors. This makes FPPP a potential candidate for the development of new drugs for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
1-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-2-11(17)15-6-8-16(9-7-15)12-10(13)4-3-5-14-12/h2-5H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMXMHBVRSUXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine](/img/structure/B2791169.png)

![3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)



![1-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2791181.png)
![4-[(2-Cyanoethyl)sulfamoyl]benzoic acid](/img/structure/B2791182.png)




![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide](/img/structure/B2791190.png)
